molecular formula CH5NaO6P B120653 Sodium phosphonatoformate hexahydrate CAS No. 34156-56-4

Sodium phosphonatoformate hexahydrate

Cat. No.: B120653
CAS No.: 34156-56-4
M. Wt: 167.01 g/mol
InChI Key: BHAFHUDTBJDEMN-UHFFFAOYSA-N
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Description

Foscarnet sodium, also known as trisodium phosphonoformate, is an antiviral medication primarily used to treat viral infections involving the Herpesviridae family. It is particularly effective against cytomegalovirus and herpes simplex viruses types 1 and 2. Foscarnet sodium is classified as a pyrophosphate analog DNA polymerase inhibitor .

Mechanism of Action

Target of Action

Sodium phosphonatoformate hexahydrate, also known as foscarnet sodium hexahydrate, primarily targets viral DNA polymerases . These enzymes play a crucial role in the replication of viral DNA, making them a key target for antiviral drugs .

Mode of Action

Foscarnet sodium hexahydrate acts as a reverse transcriptase inhibitor . It interacts with viral DNA polymerases, inhibiting their function and thereby preventing the replication of viral DNA . This interaction results in the disruption of the viral life cycle, preventing the virus from proliferating .

Biochemical Pathways

It is known that the compound’s inhibition of viral dna polymerases disrupts the viral replication process . This disruption can have downstream effects on various biochemical pathways involved in viral proliferation .

Result of Action

The primary result of foscarnet sodium hexahydrate’s action is the inhibition of viral replication . By inhibiting viral DNA polymerases, the compound prevents the virus from replicating its DNA and proliferating . This can lead to a reduction in viral load and potentially help to alleviate symptoms of viral infection .

Action Environment

The action, efficacy, and stability of foscarnet sodium hexahydrate can be influenced by various environmental factors. For example, the compound is soluble in water , which could potentially affect its distribution and action within the body. Additionally, the compound is incompatible with oxidizing agents , which could impact its stability and efficacy

Biochemical Analysis

Biochemical Properties

Sodium Phosphonatoformate Hexahydrate plays a significant role in biochemical reactions. It is known to inhibit viral DNA polymerase

Cellular Effects

It is known to influence cell function by inhibiting viral DNA polymerase

Molecular Mechanism

The molecular mechanism of this compound is primarily through its inhibition of viral DNA polymerase

Preparation Methods

Synthetic Routes and Reaction Conditions: Foscarnet sodium is synthesized through the reaction of phosphonoformic acid with sodium hydroxide. The reaction typically involves dissolving phosphonoformic acid in water, followed by the gradual addition of sodium hydroxide to adjust the pH to a neutral level. The resulting solution is then evaporated to obtain foscarnet sodium as a crystalline powder .

Industrial Production Methods: In industrial settings, foscarnet sodium is produced by reacting phosphonoformic acid with sodium carbonate or sodium hydroxide. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The final product is then crystallized, filtered, and dried to obtain foscarnet sodium in its pure form .

Chemical Reactions Analysis

Types of Reactions: Foscarnet sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Foscarnet sodium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison:

    Uniqueness: Unlike acyclovir and ganciclovir, foscarnet sodium does not require activation by viral protein kinases, making it effective against drug-resistant strains of herpes simplex virus and cytomegalovirus. .

Foscarnet sodium’s unique properties and broad-spectrum antiviral activity make it a valuable tool in both clinical and research settings.

Properties

CAS No.

34156-56-4

Molecular Formula

CH5NaO6P

Molecular Weight

167.01 g/mol

IUPAC Name

trisodium;phosphonatoformate

InChI

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2

InChI Key

BHAFHUDTBJDEMN-UHFFFAOYSA-N

SMILES

C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C(=O)(O)P(=O)(O)O.O.[Na]

34156-56-4

Pictograms

Irritant

Related CAS

4428-95-9 (Parent)

Synonyms

Foscarnet
Foscarnet Barium (2:3) Salt
Foscarnet Calcium (2:3) Salt
Foscarnet Disodium Salt
Foscarnet Magnesium (2:3) Salt
Foscarnet Manganese (2+) (2:3) Salt
Foscarnet Sodium
Foscarnet Sodium Hexahydrate
Foscarnet Trilithium Salt
Foscarnet Tripotassium Salt
Foscarnet Trisodium Salt
Foscavir
Phosphonoformate
Phosphonoformic Acid
Trisodium Phosphonoformate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium phosphonatoformate hexahydrate
Reactant of Route 2
Sodium phosphonatoformate hexahydrate
Reactant of Route 3
Sodium phosphonatoformate hexahydrate

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